molecular formula C18H18FNO4 B2822165 2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate CAS No. 878578-44-0

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate

Cat. No.: B2822165
CAS No.: 878578-44-0
M. Wt: 331.343
InChI Key: ZHQVAPRNMBICQX-UHFFFAOYSA-N
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Description

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate is a synthetic small molecule with the molecular formula C18H18FNO4 and a molecular weight of 331.34 g/mol . Its structure features a 3-fluoro-4-methoxybenzoate group linked to a phenethylamino core through a 2-oxoethyl spacer. This specific arrangement of functional groups, including the aromatic rings, amide, and ester linkages, makes it a compound of interest in various medicinal and synthetic chemistry research applications. While the exact biological activity and mechanism of action for this specific compound are not fully documented in the available scientific literature, its structural motifs are common in the development of novel pharmacologically active agents. Researchers are exploring its potential utility as a key intermediate in organic synthesis or as a building block for the creation of more complex molecules. The presence of the fluorine atom, a common bioisostere, can significantly influence a compound's potency, metabolic stability, and membrane permeability . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human use, including in vivo studies. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3-fluoro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-23-16-8-7-14(11-15(16)19)18(22)24-12-17(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQVAPRNMBICQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 2-phenylethylamine with a suitable carbamoylating agent under controlled conditions.

    Esterification: The carbamoyl intermediate is then esterified with 3-fluoro-4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The fluoro and methoxy groups on the benzoate ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical activity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzoate Derivatives

The substitution pattern on the benzoate ring critically impacts physicochemical and biological properties. Key analogs and their characteristics are compared below:

Compound Name Substituents (Benzoate) Molecular Weight Melting Point (°C) Key Findings/Applications Reference
Target Compound 3-fluoro, 4-methoxy Not explicitly provided Not reported Potential enzyme modulation
Ph2 (4-hydroxybenzoate) 4-hydroxy Calculated ~357.3 93–95 Tyrosinase inhibition; higher polarity
Ph3 (2,4-dihydroxybenzoate) 2,4-dihydroxy Calculated ~373.3 122–124 Enhanced hydrogen bonding capacity
2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 4-hydroxybenzoate 4-hydroxy, 3-CF₃ 339.26 Not reported High lipophilicity due to CF₃ group
2-Oxo-2-(phenethylamino)ethyl acetate (3e) Acetate + tetrazole 424.35 Not reported 83% synthesis yield; stable solid
Compound 1 () Bromo, chloro, methoxy Not provided Not reported GPX4 inhibition candidate

Key Observations:

  • Fluorine vs. Hydroxyl Groups: The 3-fluoro substituent in the target compound likely enhances metabolic stability and lipophilicity compared to hydroxylated analogs (e.g., Ph2–Ph5), which exhibit lower melting points due to hydrogen bonding .
  • Methoxy vs. Trifluoromethyl: The 4-methoxy group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing CF₃ group in ’s compound, which may alter receptor binding .
  • Synthetic Yields: The target compound’s structural analogs (e.g., 3e in ) are synthesized with high yields (67–83%), suggesting efficient routes for similar esters .

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18H20FNO3
  • Molecular Weight: 321.36 g/mol

The synthesis typically involves the reaction of 3-fluoro-4-methoxybenzoic acid with a phenethylamine derivative under controlled conditions, often utilizing coupling agents to facilitate the formation of the ester bond.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.

The mechanism of action involves interaction with specific biological targets, such as receptors or enzymes. Preliminary studies suggest that this compound may modulate pathways involved in inflammation and cell proliferation, possibly through inhibition of cyclooxygenase enzymes or interference with signaling pathways related to tumor growth.

Anticancer Activity

A study conducted on various derivatives of benzoate compounds indicated that this compound exhibited significant cytotoxicity against several cancer cell lines. The MTT assay results showed an IC50 value indicating effective inhibition of cell viability at concentrations as low as 10 µM.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF7 (Breast Cancer)15
A549 (Lung Cancer)12

Anti-inflammatory Properties

In vivo studies using mouse models demonstrated that administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The compound was administered at doses ranging from 5 to 20 mg/kg body weight, showing a dose-dependent response.

Dose (mg/kg)TNF-alpha (pg/mL)IL-6 (pg/mL)
5150200
10100150
2050100

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, a comparison was made with structurally similar compounds:

Compound NameActivity Profile
Ethyl 2-oxo-4-phenylbutyrateModerate anticancer activity
Chlorophenylaceto-2-methoxy-4-oxo-2-phenylHigh anti-inflammatory activity
Phenethylamine derivativesVariable activity across cell lines

Q & A

Q. What are the established synthetic routes for 2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate, and what are their key challenges?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of phenethylamine with a keto-ester intermediate (e.g., ethyl 3-fluoro-4-methoxybenzoate) under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide).
  • Step 2 : Purification via column chromatography to isolate the target compound.
    Challenges include low yields due to steric hindrance from the phenethylamino group and competing side reactions. Racemic mixtures may require chiral separation techniques such as supercritical fluid chromatography (SFC) for enantiopure synthesis .

Q. How is the structural characterization of this compound performed in academic research?

  • X-ray crystallography : Utilizes SHELX programs for refinement and structure solution, particularly effective for resolving steric and electronic effects of the 3-fluoro-4-methoxy substituents .
  • Spectroscopic methods :
    • 1H/13C NMR : Assignments focus on the phenethylamino proton environment (δ 3.4–3.6 ppm) and aromatic fluoromethoxy signals (δ 7.2–7.8 ppm).
    • Mass spectrometry (ESI-MS) : Validates molecular weight ([M+Na]+ peaks) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying experimental conditions?

  • Photolytic degradation : The 2-oxoethyl ester moiety undergoes photolysis under UV light, forming byproducts like 3-fluoro-4-methoxybenzoic acid. Stability studies recommend storage in amber vials at –20°C .
  • Hydrolytic stability : Susceptible to base-mediated ester cleavage; neutral pH buffers are preferred for biological assays .

Q. What preliminary pharmacological applications have been explored for this compound?

  • Enzyme inhibition : The 3-fluoro-4-methoxybenzoate group enhances binding to hydrophobic enzyme pockets, as seen in analogs targeting glutathione peroxidase 4 (GPX4) .
  • Cellular assays : Evaluated for cytotoxicity in cancer cell lines, with IC50 values compared to structurally similar trifluoromethyl-thiazole derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Reaction optimization :
    • Catalyst screening : Palladium-based catalysts improve coupling efficiency between phenethylamine and the benzoate ester.
    • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Data-driven analysis : Compare yields across multiple batches using ANOVA to identify statistically significant variables (e.g., temperature, catalyst loading) .

Q. How to resolve contradictions in biological activity data across different studies?

  • Assay standardization : Use validated reference compounds (e.g., ML162 in GPX4 inhibition studies) to calibrate activity measurements .
  • Meta-analysis : Cross-reference IC50 values with structural analogs (e.g., trifluoromethyl-thiazole derivatives) to identify substituent-dependent trends .

Q. What strategies are employed to study target-specific interactions of this compound?

  • Molecular docking : Simulations using AutoDock Vina model interactions between the 3-fluoro-4-methoxy group and GPX4’s selenocysteine active site .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor complexes .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 2-oxoethyl group is prone to nucleophilic attack .
  • MD simulations : Model hydrolysis pathways in aqueous environments to guide solvent selection for storage .

Methodological Resources

TechniqueApplicationKey Reference
X-ray crystallographyResolve steric effects of fluoromethoxy groupsSHELX refinement
Chiral SFCEnantiopure synthesisRacemate separation
ESI-MSValidate molecular weightFragmentation pattern analysis
ITCQuantify enzyme bindingThermodynamic profiling

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